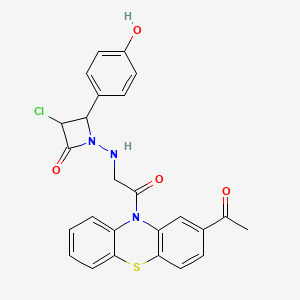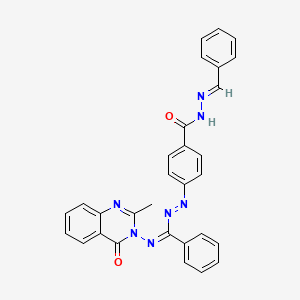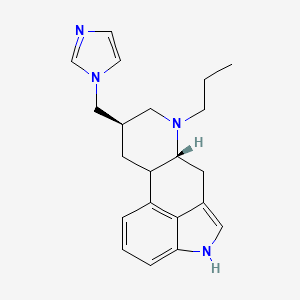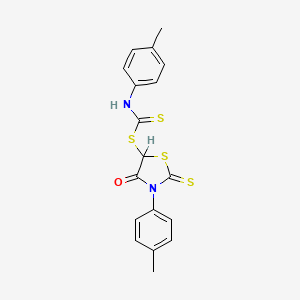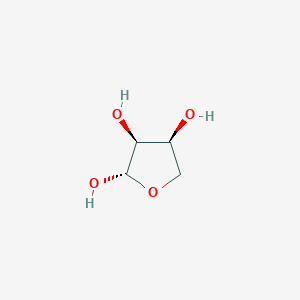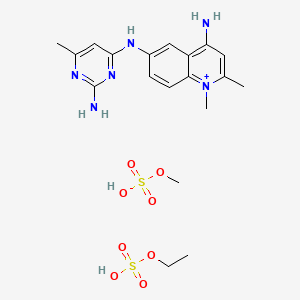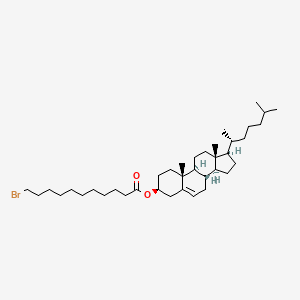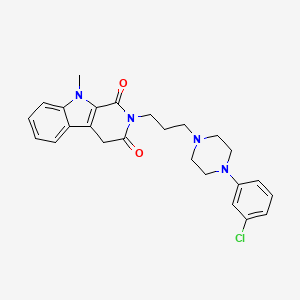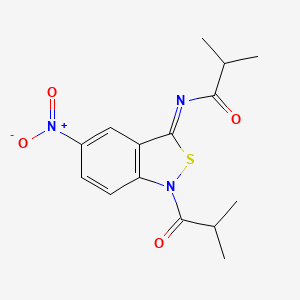
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with a unique structure that includes a benzisothiazole ring, a nitro group, and multiple methyl and oxopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, including the formation of the benzisothiazole ring, nitration, and subsequent functionalization with methyl and oxopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-N-(2-methyl-1-oxopropyl)benzisothiazole
- 5-Nitro-2,1-benzisothiazole derivatives
Uniqueness
2-Methyl-N-(1-(2-methyl-1-oxopropyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)propanamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
106532-64-3 |
|---|---|
Molekularformel |
C15H17N3O4S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-methyl-N-[1-(2-methylpropanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C15H17N3O4S/c1-8(2)13(19)16-14-11-7-10(18(21)22)5-6-12(11)17(23-14)15(20)9(3)4/h5-9H,1-4H3 |
InChI-Schlüssel |
AHCFYJDMZGBSLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


